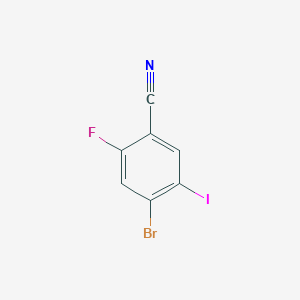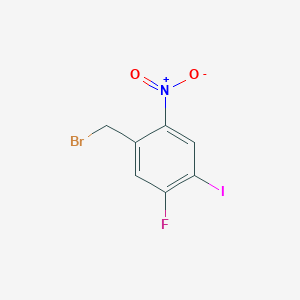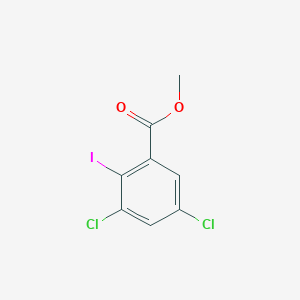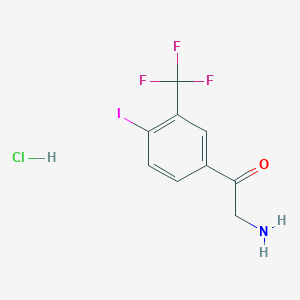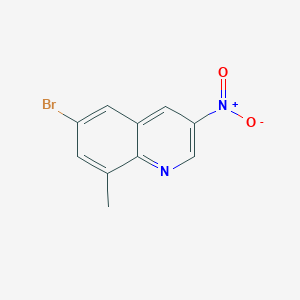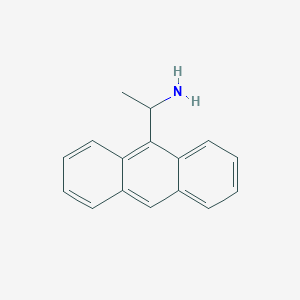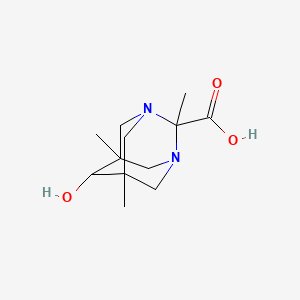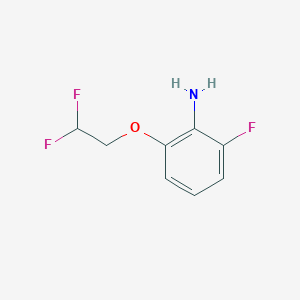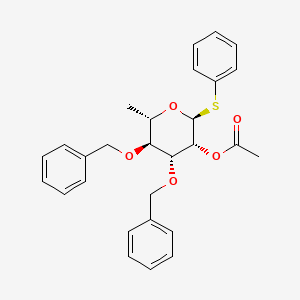
3-Amino-5-bromo-2-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-2-iodobenzoic acid: is a halogen-substituted aromatic carboxylic acid. This compound is characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-2-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, often optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxylamines or amines.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Serves as a building block for the synthesis of potential drug candidates.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-Amino-5-bromo-2-iodobenzoic acid depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In drug development, its mechanism involves interacting with biological targets, such as enzymes or receptors, to modulate their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets.
類似化合物との比較
- 3-Bromo-5-iodobenzoic acid
- 3-Amino-2-iodobenzoic acid
- 5-Bromo-2-iodobenzoic acid
Comparison:
- 3-Amino-5-bromo-2-iodobenzoic acid is unique due to the presence of both amino and halogen substituents, which provide a balance of reactivity and stability.
- 3-Bromo-5-iodobenzoic acid lacks the amino group, making it less versatile in certain reactions.
- 3-Amino-2-iodobenzoic acid and 5-Bromo-2-iodobenzoic acid have different substitution patterns, affecting their reactivity and applications.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C7H5BrINO2 |
|---|---|
分子量 |
341.93 g/mol |
IUPAC名 |
3-amino-5-bromo-2-iodobenzoic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |
InChIキー |
MOHUAFZZHSEJFQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)I)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


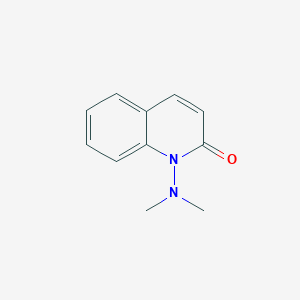

![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
